Manauealide A

Description

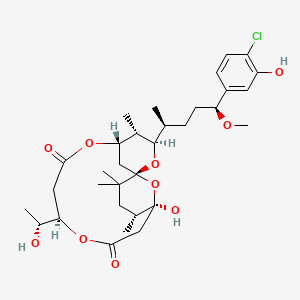

Manauealide A is a marine-derived macrocyclic lactone isolated from the red algae Gracilaria coronopifolia in Hawaii. It was first characterized in 1996 as one of the causative agents of food poisoning linked to the ingestion of this alga . Structurally, this compound belongs to the aplysiatoxin-related family of compounds, featuring a complex macrocyclic framework with a fused bislactone ring system. Unlike its semi-synthetic analog Manauealide B, which is derived from debromoaplysiatoxin, this compound is a naturally occurring metabolite with potent cytotoxic and inflammatory properties . Its biological activity is attributed to its ability to disrupt cellular ion channels and induce severe gastrointestinal toxicity, making it a critical subject of study in marine toxin research .

Properties

Molecular Formula |

C32H47ClO10 |

|---|---|

Molecular Weight |

627.2 g/mol |

IUPAC Name |

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(4-chloro-3-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |

InChI |

InChI=1S/C32H47ClO10/c1-17(8-11-24(39-7)21-9-10-22(33)23(35)12-21)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1 |

InChI Key |

IQIMZKXKJXCPHT-BEDNPZBZSA-N |

Isomeric SMILES |

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=C(C=C4)Cl)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |

Canonical SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=C(C=C4)Cl)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

Synonyms |

manauealide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Manauealide B and C

Polycavernoside A and Derivatives

- Source : Isolated from Gracilaria edulis .

- Structural Features: A macrocyclic glycoside with a sugar moiety absent in this compound. Polycavernoside A (400) and its analogs (A2, A3, B, B2) share a 14-membered bislactone core but differ in side-chain substitutions .

- Biological Activity: Polycavernoside A is lethal to humans via cardiotoxic effects, whereas this compound primarily induces gastrointestinal inflammation .

Aplysiatoxin and Debromoaplysiatoxin

- Source: Produced by marine cyanobacteria (Moorea producens) .

- Structural Features: Linear polyketides with a terminal bromophenol group (aplysiatoxin) or debrominated analog (debromoaplysiatoxin). Lack the macrocyclic lactone ring present in this compound .

- Biological Activity: Potent PKC activators and tumor promoters, contrasting with this compound’s non-PKC-mediated toxicity .

Functional Analogues

Bromophycolides A and B

- Source : Isolated from the red alga Callophycus serratus .

- Structural Features : Diterpene-benzoate macrolides with a 12-membered lactone ring, smaller than this compound’s 16-membered system .

- Biological Activity : Exhibit moderate antimicrobial and antifungal activity, unlike this compound’s acute toxicity .

Comparative Data Table

Key Research Findings

Structural Determinants of Toxicity : The 16-membered bislactone ring in this compound is critical for its gastrointestinal toxicity, as truncation (e.g., Manauealide C) or linearization (e.g., aplysiatoxin) abolishes this effect .

Source-Specific Bioactivity: Toxicity profiles correlate with algal species. Gracilaria coronopifolia-derived compounds (Manauealides) target ion channels, while G. edulis toxins (polycavernosides) disrupt cardiac function .

Q & A

Q. What ethical guidelines apply when testing this compound in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- Justification : Demonstrate necessity over non-animal models.

- Housing : Specify temperature, light cycles, and enrichment.

- Endpoint criteria : Define humane endpoints (e.g., tumor size limit).

Obtain approval from institutional IACUC or equivalent ethics boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.